N-(2-Hydroxyethyl)nicotinamide is a chemical compound with the molecular formula CHNO and a molecular weight of 166.18 g/mol. It is recognized for its structural similarity to nicotinamide, featuring a hydroxyethyl substituent that enhances its solubility and biological activity. This compound is often studied in the context of pharmacological applications due to its potential therapeutic effects.
The synthesis of N-(2-Hydroxyethyl)nicotinamide typically involves the reaction of methyl nicotinate with monoethanolamine under controlled conditions. The reaction can be summarized as follows:
This reaction yields N-(2-Hydroxyethyl)nicotinamide in high purity and yield, minimizing the need for complex purification processes such as chromatography .
N-(2-Hydroxyethyl)nicotinamide exhibits various biological activities, including:
Several methods have been developed for synthesizing N-(2-Hydroxyethyl)nicotinamide:
N-(2-Hydroxyethyl)nicotinamide has several applications in various fields:
Research into the interactions of N-(2-Hydroxyethyl)nicotinamide with other biological molecules has revealed:
N-(2-Hydroxyethyl)nicotinamide shares structural similarities with several other compounds, which can be compared based on their unique features:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Nicotinamide | Basic structure of pyridine ring | Well-studied vitamin B3 derivative |
Nicorandil | N-(2-Hydroxyethyl)nicotinamide nitrate | Acts as a potassium channel opener |
N-(2-Hydroxyethyl)isonicotinamide | Isoform with isonicotinic acid | May have different pharmacological effects |
5-Methylnicotinamide | Methyl group on the nitrogen atom | Exhibits distinct metabolic pathways |
These compounds highlight the unique positioning of N-(2-Hydroxyethyl)nicotinamide within a broader class of nicotinic derivatives, emphasizing its potential therapeutic applications while showcasing its distinctive chemical behavior.